L-Threonine benzyl ester hemioxalate L-Threonine benzyl ester hemioxalate
Brand Name: Vulcanchem
CAS No.: 86088-59-7
VCID: VC0052877
InChI: InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1
SMILES: CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Molecular Formula: C24H32N2O10
Molecular Weight: 508.524

L-Threonine benzyl ester hemioxalate

CAS No.: 86088-59-7

Cat. No.: VC0052877

Molecular Formula: C24H32N2O10

Molecular Weight: 508.524

* For research use only. Not for human or veterinary use.

L-Threonine benzyl ester hemioxalate - 86088-59-7

Specification

CAS No. 86088-59-7
Molecular Formula C24H32N2O10
Molecular Weight 508.524
IUPAC Name benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid
Standard InChI InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1
Standard InChI Key ZJXJCFJXVAXCRR-FFKFEZPRSA-N
SMILES CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator